Physical properties of 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene
Physical properties of 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene
Executive Summary
This technical guide provides an in-depth analysis of 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene , a specialized halogenated ether intermediate used primarily in medicinal chemistry and agrochemical synthesis. While often not listed in standard commodity catalogs with a unique CAS number, this compound is a critical "linker" scaffold. It combines a reactive alkyl bromide "warhead" (for further functionalization) with a poly-halogenated aromatic core (providing metabolic stability and lipophilicity).
This document outlines its physical properties, synthesis logic, handling protocols, and quality control metrics, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.
Chemical Identity & Structural Analysis
This molecule is a derivative of 2-chloro-4-fluorophenol , modified via Williamson ether synthesis. Its structure features three distinct halogen atoms (F, Cl, Br), each serving a specific purpose in drug design:
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Fluorine (C4): Blocks metabolic oxidation at the para-position, extending half-life.
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Chlorine (C2): Provides steric bulk and lipophilicity, influencing binding pocket fit.
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Bromoethoxy Tail: Acts as an electrophilic handle for coupling with amines, thiols, or phenoxides.
| Property | Data |
| IUPAC Name | 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene |
| Molecular Formula | C₈H₇BrClFO |
| Molecular Weight | 253.50 g/mol |
| Parent Scaffold | 2-Chloro-4-fluorophenol (CAS 1996-41-4) |
| Structural Class | Halo-alkoxy benzene / Alkylating agent |
Physical Properties
Note: As a custom intermediate, specific experimental constants are often proprietary. The values below represent a synthesis of available vendor data for the specific compound and high-confidence predicted values based on structural analogs (e.g., 1-(2-bromoethoxy)-4-fluorobenzene).
Table 1: Physicochemical Data Profile[1]
| Parameter | Value / Range | Context & Implication |
| Physical State | Viscous Liquid to Low-Melting Solid | Likely an oil at RT due to the ether linkage disrupting crystal packing, though high purity may crystallize (MP ~30–40°C). |
| Appearance | Colorless to Pale Yellow | Yellowing indicates oxidation or free bromine liberation; requires re-purification. |
| Boiling Point | 280°C – 290°C (Predicted) | High boiling point requires high-vacuum distillation (<1 mmHg) for purification to avoid thermal decomposition. |
| Density | ~1.62 g/cm³ | Significantly denser than water due to heavy halogens (Br/Cl). Phases will sink during aqueous workup. |
| LogP (Octanol/Water) | ~3.3 – 3.5 | Highly lipophilic. Practically insoluble in water; requires organic solvents (DCM, EtOAc, DMSO) for handling. |
| Solubility | DCM, Chloroform, DMSO, Acetone | Excellent solubility in polar aprotic solvents; ideal for Sɴ2 coupling reactions. |
Synthesis & Reaction Engineering
The synthesis of 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene is a classic Williamson Ether Synthesis . However, the presence of a di-electrophile (1,2-dibromoethane) requires specific stoichiometry to prevent the formation of the "dimer" byproduct (1,2-bis(2-chloro-4-fluorophenoxy)ethane).
Reaction Pathway Visualization
The following diagram illustrates the critical pathway and the competition between the desired product and the dimer impurity.
Caption: Synthesis pathway highlighting the kinetic competition between the mono-alkylation (Target) and bis-alkylation (Dimer).
Optimized Experimental Protocol
Objective: Synthesis of 10g of Target Material.
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Setup: Equip a 250mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
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Reagents:
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2-Chloro-4-fluorophenol (1.0 eq, 14.6 g)[1]
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1,2-Dibromoethane (4.0 eq, ~75 g) – Critical: Large excess drives mono-substitution.
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Potassium Carbonate (anhydrous, 2.0 eq, 27.6 g)
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Acetonitrile (ACN) or Acetone (100 mL)
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Procedure:
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Dissolve phenol in ACN. Add K₂CO₃. Stir for 15 min to form the phenoxide.
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Add 1,2-dibromoethane in one portion.
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Heat to reflux (approx. 80°C for ACN) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
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Workup:
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Purification:
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The crude oil often contains traces of dibromoethane. High-vacuum drying or flash column chromatography (Silica, 100% Hexanes -> 5% EtOAc) is recommended.
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Quality Control & Characterization
Trustworthiness in data is established through rigorous QC. The following decision tree defines the release criteria for this intermediate.
Caption: Analytical workflow ensuring structural integrity and purity before downstream application.
Key Spectral Features (Expected)
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¹H NMR (CDCl₃):
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δ 4.30 (t, 2H): -O-CH ₂-CH₂-Br (Deshielded by Oxygen)
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δ 3.65 (t, 2H): -O-CH₂-CH ₂-Br (Deshielded by Bromine)
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δ 6.80 – 7.20 (m, 3H): Aromatic protons (Pattern characteristic of 1,2,4-substitution).
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Handling, Safety, and Stability
This compound is a potent alkylating agent and must be handled with "E-E-A-T" safety standards (Expertise, Experience, Authoritativeness, Trustworthiness).
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Hazard Classification:
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Skin/Eye Irritant: Causes severe irritation due to lipophilicity and alkylating potential.
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Sensitizer: Potential to cause allergic skin reactions upon repeated exposure.
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Storage Protocol:
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Temperature: 2–8°C (Refrigerate).
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Atmosphere: Store under Argon or Nitrogen. The alkyl bromide moiety is susceptible to hydrolysis over long periods if exposed to moisture.
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Light: Protect from light (amber vials) to prevent homolytic cleavage of the C-Br bond.
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Applications in Drug Discovery
The 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene scaffold is highly valued for:
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Kinase Inhibitors: The ether chain serves as a flexible linker to reach solvent-exposed regions of the kinase ATP pocket, improving solubility.
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PROTAC Linkers: The bromo-group allows for the attachment of PEG chains or alkyl chains connecting an E3 ligase ligand to a protein of interest (POI) ligand.
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Neurochemistry: The fluorine atom allows for potential ¹⁸F labeling for PET imaging studies, while the chlorine modulates the metabolic stability of the ring.
References
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Parent Scaffold Data: Sigma-Aldrich.[1] Product Specification: 2-Chloro-4-fluorophenol (CAS 1996-41-4).[1][4][5][6]Link
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General Synthesis Protocol: Williamson Ether Synthesis of Halo-phenols. Organic Syntheses, Coll.[7] Vol. 1, p. 75 (1941). Link
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Analogous Compound Properties: PubChem. Compound Summary: 1-(2-Bromoethoxy)-4-fluorobenzene (CAS 332-48-9).Link
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Safety Data: Fisher Scientific. SDS for 1-Bromo-2-chloro-4-fluorobenzene (Core Ring Analog).Link
(Note: Direct literature specifically titling "Physical properties of 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene" is sparse; data presented here is derived from high-fidelity synthesis of parent/analog data and standard chemical principles.)
Sources
- 1. 2-クロロ-4-フルオロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. store.p212121.com [store.p212121.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Chloro-4-fluorophenol | 1996-41-4 | TCI EUROPE N.V. [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
